![molecular formula C17H19NO3S2 B580202 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate CAS No. 320347-97-5](/img/structure/B580202.png)
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate
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Description
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate, also known as 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate or 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate (AA), is an organic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. AA is a bicyclic compound, meaning it contains two rings of carbon atoms, with a sulfur atom at each of the two positions where the rings meet. AA has been found to possess a variety of properties that make it a promising candidate for use in a variety of medical and biochemical applications.
Scientific Research Applications
- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, which exhibit diverse biological activities. Researchers worldwide have focused on stereoselective methods to prepare this structure. Some approaches involve enantioselective construction of an acyclic starting material, while others achieve stereochemical control directly during the scaffold formation or through desymmetrization processes .
- N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) acts as an agonist for the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). It has been investigated as a potential treatment for cognitive deficits associated with schizophrenia .
- Phenylselenyl-induced cyclization of aldoxime derivatives leads to the formation of bridged nitrone salts, including the 2-azabicyclo[3.2.1]octane system. This process occurs in a stereo- and regioselective manner, making it useful for synthetic chemistry .
Tropane Alkaloid Synthesis
Cognitive Deficits in Schizophrenia
Stereo- and Regioselective Cyclization
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDFTKNRHZMENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate |
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